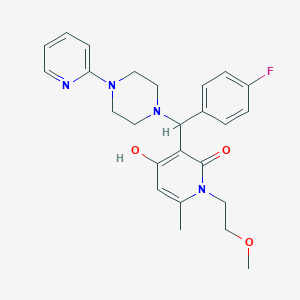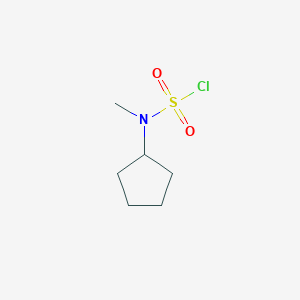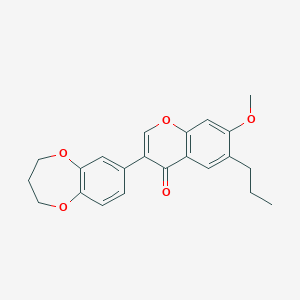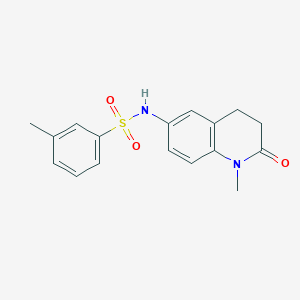
3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Pharmacology
A significant aspect of research on the compound involves its synthesis and evaluation in the context of pharmacology, particularly in relation to D2-like receptors which are crucial in the development of antipsychotic agents. Arylcycloalkylamines, including phenyl piperidines and piperazines along with their arylalkyl substituents, are recognized for their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. The investigation into the contributions of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles highlights the intricate relationship between the composite structure of compounds and their selectivity and potency at these receptors. This research avenue is pivotal for understanding how specific structural features impact the therapeutic potential of antipsychotic medications (Sikazwe et al., 2009).
Interaction with Dopamine and Angiotensin in Neurocognition
Another intriguing area of application involves the interaction between the renin-angiotensin system (RAS) peptides, such as Angiotensin IV, and dopamine receptors in the brain, influencing cognitive functions. The compound's potential role in mediating the pro-cognitive effects of these peptides, possibly through its interaction with various dopamine receptor subtypes, points towards its significance in the modulation of memory and learning processes. This interaction might offer novel insights into the treatment of cognitive impairments and the underlying neurochemical pathways involved in memory and learning (Braszko, 2010).
DNA Binding and Molecular Design
The compound's affinity for DNA, particularly through minor groove binding, exemplifies its potential in molecular biology and drug design. Compounds like Hoechst 33258, which shares structural similarities with the compound , have established a precedent for the use of such molecules in DNA interaction studies. This research could pave the way for the development of novel diagnostic tools and therapeutic agents targeting specific DNA sequences or structures, thereby contributing to advances in genetics and oncology (Issar & Kakkar, 2013).
Enzyme Inhibition and Drug Metabolism
The study of enzyme inhibitors, particularly those affecting cytochrome P450 isoforms, is crucial for understanding drug metabolism and potential drug-drug interactions. The compound's structure could offer insights into the development of selective inhibitors for specific CYP isoforms, thereby enhancing the safety and efficacy of pharmaceutical agents through the minimization of adverse drug interactions. This area of research is fundamental to pharmacokinetics and the optimization of therapeutic regimens (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-6-8-20(26)9-7-19)29-13-11-28(12-14-29)22-5-3-4-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPOWMFIHAGIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)


![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)
![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)

![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)